4-Hydrazino-2-methylpyridine 4-Hydrazino-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 100518-39-6
VCID: VC20754004
InChI: InChI=1S/C6H9N3/c1-5-4-6(9-7)2-3-8-5/h2-4H,7H2,1H3,(H,8,9)
SMILES: CC1=NC=CC(=C1)NN
Molecular Formula: C6H9N3
Molecular Weight: 123.16 g/mol

4-Hydrazino-2-methylpyridine

CAS No.: 100518-39-6

Cat. No.: VC20754004

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazino-2-methylpyridine - 100518-39-6

Specification

CAS No. 100518-39-6
Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
IUPAC Name (2-methylpyridin-4-yl)hydrazine
Standard InChI InChI=1S/C6H9N3/c1-5-4-6(9-7)2-3-8-5/h2-4H,7H2,1H3,(H,8,9)
Standard InChI Key JVIAKWPMXIESGV-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1)NN
Canonical SMILES CC1=NC=CC(=C1)NN

Introduction

Chemical Structure and Properties

Structural Information

4-Hydrazino-2-methylpyridine has the molecular formula C₆H₉N₃, consisting of a pyridine ring with specific substitutions at the 2 and 4 positions. The structure can be represented as follows:

  • IUPAC Name: (2-methylpyridin-4-yl)hydrazine

  • Molecular Weight: 123.16 g/mol

  • CAS Registry Number: 100518-39-6

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physicochemical properties that determine its behavior in various chemical environments. Table 1 summarizes the key identifiers and properties of 4-Hydrazino-2-methylpyridine.

Table 1: Chemical Identifiers and Properties of 4-Hydrazino-2-methylpyridine

PropertyValue
Molecular FormulaC₆H₉N₃
Molecular Weight123.16 g/mol
CAS Number100518-39-6
Standard InChIInChI=1S/C6H9N3/c1-5-4-6(9-7)2-3-8-5/h2-4H,7H2,1H3,(H,8,9)
Standard InChIKeyJVIAKWPMXIESGV-UHFFFAOYSA-N
SMILESCC1=NC=CC(=C1)NN
Canonical SMILESCC1=NC=CC(=C1)NN

The hydrazino group (-NH-NH₂) at the 4-position of the pyridine ring confers important reactivity characteristics to the molecule:

  • Nucleophilicity: The terminal nitrogen of the hydrazino group is highly nucleophilic

  • Hydrogen bonding: The N-H bonds can participate in hydrogen bonding interactions

  • Reducing properties: Hydrazino groups can act as reducing agents in certain chemical transformations

  • Coordination ability: The nitrogen atoms can coordinate with metal ions, forming complex compounds

Synthesis Methods and Approaches

Classical Synthetic Routes

The synthesis of 4-Hydrazino-2-methylpyridine typically involves the reaction of an appropriately substituted pyridine with hydrazine. Based on related compounds, several synthetic routes can be considered:

From 4-Halogenated 2-Methylpyridines

One established approach involves the nucleophilic aromatic substitution of 4-halogenated 2-methylpyridines with hydrazine:

  • 4-Chloro-2-methylpyridine can be treated with hydrazine hydrate, often under elevated temperature conditions, to yield 4-Hydrazino-2-methylpyridine .

  • The reaction typically proceeds through an addition-elimination mechanism, where hydrazine attacks the carbon atom bearing the halogen, followed by elimination of the halide.

From 2-Methylpyridine-4-carboxylic Acid Derivatives

Another synthetic approach draws inspiration from the preparation of related hydrazides:

  • 2-Methylpyridine-4-carboxylic acid is first converted to its ester derivative.

  • The ester is then reacted with hydrazine hydrate to form 2-methyl-pyridine-4-carboxylic acid hydrazide.

  • Further transformation could lead to 4-Hydrazino-2-methylpyridine through appropriate reduction methods .

Modern Synthetic Approaches

Contemporary synthetic methods focus on more efficient and selective approaches:

  • Catalytic methods: Palladium-catalyzed coupling reactions can be employed for introducing the hydrazino group under milder conditions.

  • Microwave-assisted synthesis: This approach can significantly reduce reaction times and sometimes increase yields.

  • Flow chemistry: Continuous flow systems may offer advantages for scaling up the synthesis of 4-Hydrazino-2-methylpyridine.

Analytical Characterization

Spectroscopic Characterization

Identification and structural confirmation of 4-Hydrazino-2-methylpyridine typically involve various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Hydrazino-2-methylpyridine would show characteristic signals:

  • A singlet for the methyl group at the 2-position (approximately δ 2.3-2.5 ppm)

  • Aromatic protons of the pyridine ring (typically δ 6.5-8.5 ppm)

  • Signals for the hydrazino group protons (-NH-NH₂), often appearing as broad peaks due to exchange phenomena

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic bands:

  • N-H stretching vibrations (3300-3500 cm⁻¹)

  • C=N and C=C stretching vibrations of the pyridine ring (1400-1600 cm⁻¹)

  • C-H stretching vibrations of the methyl group (2900-3000 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would typically show:

  • Molecular ion peak at m/z 123 corresponding to the molecular weight

  • Fragmentation patterns characteristic of pyridine derivatives

Chemical Reactivity and Transformations

Reactivity of the Hydrazino Group

The hydrazino group in 4-Hydrazino-2-methylpyridine exhibits characteristic reactivity:

  • Condensation reactions: The primary amino group can undergo condensation with carbonyl compounds to form hydrazones.

  • Acylation reactions: Treatment with acyl chlorides or anhydrides leads to N-acylated derivatives.

  • Oxidation: The hydrazino group can be oxidized by various reagents, potentially forming diazo compounds or nitrogen gas.

Reactivity of the Pyridine Ring

  • Electrophilic substitution: The electron-withdrawing nature of the pyridine nitrogen makes electrophilic substitution challenging except under specific conditions.

  • Nucleophilic substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at positions activated by the electronic effects of substituents.

  • Coordination chemistry: The pyridine nitrogen can coordinate with metals, forming complexes.

Structural Analogues and Derivatives

Several structural analogues of 4-Hydrazino-2-methylpyridine have been reported, including:

  • 2-Methyl-pyridine-4-carboxylic acid hydrazide: A related compound where the hydrazino group is part of a carbohydrazide functionality .

  • N-(2-methyl-pyridyl-(4)-carbonyl)-N'-methyl-hydrazine: A methylated derivative with altered electronic and steric properties .

  • 4-(Hydrazinylmethyl)-2-methylpyridine: A homologous structure where the hydrazino group is attached to the pyridine ring via a methylene bridge.

Table 2: Comparison of 4-Hydrazino-2-methylpyridine with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-Hydrazino-2-methylpyridineC₆H₉N₃123.16Reference compound
2-Methyl-pyridine-4-carboxylic acid hydrazideC₇H₉N₃O151.17Contains carbonyl group
N-(2-methyl-pyridyl-(4)-carbonyl)-N'-methyl-hydrazineC₈H₁₁N₃O165.19N-methylated derivative
4-(Hydrazinylmethyl)-2-methylpyridineC₇H₁₁N₃137.19Contains methylene spacer

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